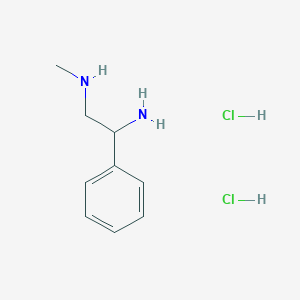

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of phenethylamine, characterized by the presence of an amino group and a methyl group attached to the ethyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride typically involves the reaction of phenylacetaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Phenylacetaldehyde: Starting material

Methylamine: Reactant

Reducing agent: Commonly used reducing agents include sodium borohydride or lithium aluminum hydride

Hydrochloric acid: To form the dihydrochloride salt

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes:

Batch reactors: For controlled synthesis

Continuous flow systems: For large-scale production

Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding imines or oximes

Reduction: Reduction of the imine group to form secondary amines

Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

Reducing agents: Sodium borohydride or lithium aluminum hydride

Electrophiles: Halides or other suitable electrophiles for substitution reactions

Major Products Formed

Imines or oximes: Formed through oxidation

Secondary amines: Formed through reduction

Substituted derivatives: Formed through nucleophilic substitution

Aplicaciones Científicas De Investigación

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride, also known as N-methyl-2-phenethylamine dihydrochloride, is a phenethylamine derivative with potential applications in medicinal chemistry and research . This compound features a phenethylamine structure with an amine group and a methyl substitution, likely influencing its biological activity .

Potential Applications in Scientific Research

- Medicinal Chemistry : 2-Phenethylamines, the class of compounds to which this compound belongs, have a wide range of therapeutic targets . They are found in ligands for adenosine receptors and are relevant in studies related to inflammation, cardiovascular vasodilation, and nervous system responses .

- Synthesis of Complex Molecules: Phenethylamines can be used as building blocks in the synthesis of more complex molecules with potential pharmacological activities. The presence of amine and amide functionalities in these compounds can be crucial for biological interactions.

- Neurochemical Research: As a derivative of phenethylamine, this compound may interact with dopamine receptors, adrenoceptors, and other receptors in the central nervous system . It could be used in studies to explore its effects on neurotransmission, mood regulation, and other neurological processes.

- Study of Drug Interactions: Given that many phenethylamines have recreational uses and are associated with drug abuse, this compound could be employed in research to understand the interactions, selectivity, and potential antitarget issues related to such substances .

Synthesis and Chemical Properties

The synthesis of compounds like this compound typically involves several steps, including amidation, reduction, and alkylation . For instance, amides can be directly synthesized from carboxylic acids and amines using coupling agents . The resulting amides can then be reduced to amines using reagents like borane .

Considerations for Research

Researchers should consider the following when working with this compound:

- Purity and Characterization: Ensure the compound is of high purity and properly characterized using spectroscopic methods such as NMR and mass spectrometry.

- Safety: Follow standard laboratory safety procedures, as the compound may have unknown toxicological properties.

- Solubility: Determine the appropriate solvents for dissolving the compound for in vitro and in vivo studies.

- Storage: Store the compound under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

Mecanismo De Acción

The mechanism of action of (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include:

Neurotransmitter receptors: Interaction with receptors such as dopamine, serotonin, and norepinephrine receptors

Signal transduction pathways: Modulation of intracellular signaling cascades

Comparación Con Compuestos Similares

Similar Compounds

Phenethylamine: The parent compound, which lacks the methyl group

N-Methylphenethylamine: Similar structure but with a different substitution pattern

Amphetamine: A well-known stimulant with a similar phenethylamine backbone

Uniqueness

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of an amino group attached to a phenethyl moiety, which is further substituted with a methyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility and stability in aqueous solutions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives show significant antimicrobial activity against a range of pathogens.

- Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity towards cancer cell lines, suggesting potential applications in oncology.

- Neuropharmacological Effects : Compounds with similar amine functionalities often interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : Compounds in this class may act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and metabolic disorders.

- Cell Signaling Pathways : They may modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Anticancer Activity

A study focusing on related compounds showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, modifications to the phenethyl group were found to enhance cytotoxicity significantly (IC50 = 0.79 ± 0.02 μM) .

Antimicrobial Efficacy

Research has indicated that dimethylamine derivatives possess notable antimicrobial properties. A series of derivatives were tested against common bacterial strains, revealing potent activity that suggests potential for development into new antibiotics .

Neuropharmacological Studies

In a study examining the effects of structurally similar compounds on the central nervous system, it was found that these amines could enhance dopaminergic signaling, which is crucial for treating disorders like Parkinson's disease .

Data Tables

Propiedades

IUPAC Name |

N'-methyl-1-phenylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-11-7-9(10)8-5-3-2-4-6-8;;/h2-6,9,11H,7,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRUWSQFGZNXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.